N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide, also known as PU 23, is a non-polyene antifungal antibiotic. [] It was first isolated from a strain of Streptomyces albidoflavus designated as PU 23. [] While its antifungal properties are documented, further research is required to fully understand its potential applications in scientific research.
PU 23 is a multidrug resistance protein 4 inhibitor that has garnered attention in the field of cancer research. This compound sensitizes cells that overexpress multidrug resistance protein 4 to the anticancer agent 6-Mercaptopurine, potentially enhancing therapeutic efficacy in resistant cancer types. Understanding PU 23 involves exploring its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.
PU 23 falls under the category of small organic molecules specifically designed to inhibit protein functions. It is classified as a pharmacological agent due to its application in enhancing the effectiveness of chemotherapy agents against resistant cancer cells.
The synthesis of PU 23 typically involves organic synthesis techniques aimed at creating inhibitors that target multidrug resistance proteins. The specific synthetic pathway may include:
While specific synthetic routes for PU 23 are not extensively documented in public literature, the general approach to synthesizing such inhibitors often involves:
The primary chemical reaction involving PU 23 is its interaction with multidrug resistance protein 4. This interaction can be described as a competitive inhibition where PU 23 binds to the active site of the protein, preventing it from expelling chemotherapeutic agents like 6-Mercaptopurine from the cancer cells.
The kinetics of this reaction can be studied using various biochemical assays that measure the binding affinity of PU 23 for multidrug resistance protein 4. Techniques such as Surface Plasmon Resonance or Isothermal Titration Calorimetry may be employed to gather data on binding interactions.
PU 23 operates primarily through competitive inhibition. By binding to multidrug resistance protein 4, it alters the transport dynamics within resistant cancer cells:
Quantitative studies measuring cell viability and drug accumulation in the presence of PU 23 would provide insights into its effectiveness and mechanism.
While specific physical properties (such as melting point or solubility) for PU 23 are not widely reported, compounds in this class typically exhibit:
Chemical reactivity profiles would include:
PU 23 has significant implications in cancer therapy:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3